(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine
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Overview
Description
The compound (3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine is a complex organic molecule featuring a piperidine ring substituted with a fluorophenyl group and a phenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-fluorobenzaldehyde, 3-methoxy-4-(benzyloxy)phenol, and piperidine.
Step-by-Step Synthesis:
Reaction Conditions: The reactions are typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for scale-up, including:
Catalyst Optimization: Use of more efficient catalysts to increase yield and reduce reaction time.
Process Intensification: Implementation of continuous flow reactors to enhance reaction efficiency and safety.
Purification: Use of advanced purification techniques such as crystallization or chromatography to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzyloxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the piperidine ring or the aromatic rings, potentially leading to hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Hydrogenated derivatives of the piperidine ring or aromatic rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Neuropharmacology: Investigated for its potential effects on neurological pathways, possibly acting as a modulator of neurotransmitter receptors.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals targeting conditions such as depression, anxiety, and other neurological disorders.
Industry
Material Science:
Mechanism of Action
The mechanism of action of (3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter receptors, particularly those involved in the serotonin and dopamine pathways. This modulation can lead to changes in neurotransmitter levels, thereby affecting mood and behavior.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-4-(4-Chlorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine
- (3S,4R)-4-(4-Bromophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine
Uniqueness
- Fluorine Substitution : The presence of the fluorine atom in (3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine can significantly alter its pharmacokinetic properties, such as metabolic stability and membrane permeability, compared to its chloro or bromo analogs.
- Receptor Affinity : The fluorinated compound may exhibit different binding affinities and selectivities towards neurotransmitter receptors, making it a unique candidate for drug development.
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(3S,4R)-4-(4-fluorophenyl)-3-[(3-methoxy-4-phenylmethoxyphenoxy)methyl]piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FNO3/c1-29-26-15-23(11-12-25(26)31-17-19-5-3-2-4-6-19)30-18-21-16-28-14-13-24(21)20-7-9-22(27)10-8-20/h2-12,15,21,24,28H,13-14,16-18H2,1H3/t21-,24-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJAIRUIVLJSHY-URXFXBBRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2CNCCC2C3=CC=C(C=C3)F)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)OC[C@@H]2CNCC[C@H]2C3=CC=C(C=C3)F)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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